1-Methyl-3-(naphthalen-1-yl)-1-phenylurea
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Overview
Description
1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is an organic compound with the molecular formula C18H16N2O This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-(naphthalen-1-yl)-1-phenylurea can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthylisocyanate with N-methyl-N-phenylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(naphthalen-1-yl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1-Methyl-3-(naphthalen-1-yl)-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(naphthalen-1-yl)-3,3a,4,9b-tetrahydro-1H-chromeno[4,3-c]isoxazole-3a-carbonitrile: Shares a similar naphthalene ring structure but differs in the presence of an isoxazole ring.
1-(2-Methoxyethyl)-3-(naphthalen-1-yl)urea: Similar urea moiety but with different substituents on the aromatic rings.
Uniqueness
1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is unique due to its specific combination of a naphthalene ring, a phenyl ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
53693-73-5 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-methyl-3-naphthalen-1-yl-1-phenylurea |
InChI |
InChI=1S/C18H16N2O/c1-20(15-10-3-2-4-11-15)18(21)19-17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3,(H,19,21) |
InChI Key |
XYXNGOJZDLEWLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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